molecular formula C16H13ClF2N4S B283558 N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

カタログ番号 B283558
分子量: 366.8 g/mol
InChIキー: KRKUPXBLQMEEFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine, also known as CFTR-inhibitor-172, is a small molecule inhibitor that specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a crucial role in maintaining the balance of salt and water in the lungs, pancreas, and other organs. Mutations in the CFTR gene result in the development of cystic fibrosis (CF), a genetic disorder that affects approximately 70,000 people worldwide.

作用機序

N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amineor-172 binds to a specific site on the CFTR protein, known as the regulatory domain, which is responsible for controlling the opening and closing of the ion channel. By binding to this site, N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amineor-172 prevents the CFTR channel from opening, thereby reducing the excessive flow of ions and water across the cell membrane. This leads to a decrease in the production of thick, sticky mucus that causes lung infections and other complications in CF patients.
Biochemical and Physiological Effects
N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amineor-172 has been shown to have several biochemical and physiological effects, including the inhibition of CFTR channel activity, reduction in airway surface liquid volume, and improvement in ciliary beat frequency. These effects have been attributed to the compound's ability to target the regulatory domain of the CFTR protein, which is crucial for maintaining the normal function of the ion channel.

実験室実験の利点と制限

N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amineor-172 has several advantages for use in laboratory experiments. Firstly, the compound is highly specific for the CFTR protein, which reduces the likelihood of off-target effects. Secondly, N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amineor-172 is stable and can be easily synthesized in large quantities, making it a valuable tool for studying the CFTR protein. However, the compound has some limitations, including its relatively low potency and the need for high concentrations to achieve significant inhibition of CFTR channel activity.

将来の方向性

There are several future directions for research on N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amineor-172. Firstly, further studies are needed to determine the optimal dosage and administration route for the compound in humans. Secondly, the long-term safety and efficacy of N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amineor-172 need to be evaluated in clinical trials. Additionally, the compound's potential for use in combination therapies with other CF drugs should be explored. Finally, the development of more potent and selective CFTR inhibitors based on the structure of N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amineor-172 could lead to the discovery of new treatments for CF.

合成法

N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amineor-172 can be synthesized using a multi-step process that involves the reaction of various reagents under controlled conditions. The first step involves the synthesis of 2-chloro-6-fluorobenzylamine, which is then reacted with 2-fluorobenzyl mercaptan to form the desired product. The final compound is then purified using column chromatography to obtain a pure product.

科学的研究の応用

N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amineor-172 has been extensively studied for its potential use as a therapeutic agent for the treatment of CF. In vitro studies have shown that the compound can effectively inhibit the activity of CFTR channels in cells expressing mutant CFTR proteins. Furthermore, animal studies have demonstrated that N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amineor-172 can improve lung function and reduce inflammation in CF mice.

特性

分子式

C16H13ClF2N4S

分子量

366.8 g/mol

IUPAC名

N-[(2-chloro-6-fluorophenyl)methyl]-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H13ClF2N4S/c17-13-5-3-7-15(19)12(13)8-21-23-10-20-22-16(23)24-9-11-4-1-2-6-14(11)18/h1-7,10,21H,8-9H2

InChIキー

KRKUPXBLQMEEFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NN=CN2NCC3=C(C=CC=C3Cl)F)F

正規SMILES

C1=CC=C(C(=C1)CSC2=NN=CN2NCC3=C(C=CC=C3Cl)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。